
Dihydroartemisinin
Overview
Description
Preparation Methods
Artenimol is synthesized through the reduction of artemisinin. The process involves the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is typically carried out at room temperature, resulting in the formation of dihydroartemisinin . Industrial production methods often involve semi-synthetic routes, where artemisinin is first extracted from Artemisia annua and then chemically modified to produce artenimol .
Chemical Reactions Analysis
Artenimol undergoes several types of chemical reactions, including:
Oxidation: Artenimol can be oxidized to form artemisinin derivatives.
Reduction: The reduction of artemisinin to artenimol is a common reaction.
Substitution: Artenimol can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation . The major products formed from these reactions are typically other artemisinin derivatives, which retain the antimalarial properties of the parent compound .
Scientific Research Applications
Antimalarial Applications
Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It is a key component of artemisinin-based combination therapies (ACTs), which are the frontline treatments for malaria.
Case Studies
- A study demonstrated that this compound combined with piperaquine showed high efficacy against multidrug-resistant malaria strains, with a significant reduction in parasitemia observed in treated patients compared to controls .
- Another investigation highlighted the potential of this compound in combination with atovaquone to enhance treatment outcomes for artemisinin-resistant malaria parasites .
Study | Combination | Efficacy | Notes |
---|---|---|---|
Mok et al., 2021 | This compound + Atovaquone | Enhanced efficacy against resistant strains | Synergistic effects observed |
Isnawati et al., 2023 | This compound + Piperaquine | High bioequivalence in treatment | Pilot study on bioavailability |
Cancer Treatment
Emerging research indicates that this compound possesses anticancer properties, making it a candidate for cancer therapy.
Case Studies
- A study involving liposomal formulations of this compound combined with epirubicin showed enhanced cytotoxic effects against breast cancer cells while reducing cardiotoxicity associated with epirubicin .
- Another investigation confirmed that this compound could sensitize cancer cells to chemotherapeutic agents, improving overall treatment efficacy .
Study | Combination | Cancer Type | Outcome |
---|---|---|---|
MDPI Study, 2018 | This compound + Epirubicin | Breast Cancer | Enhanced efficacy with reduced side effects |
MDPI Review, 2020 | This compound alone | Various cancers | Induction of apoptosis and autophagy |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Research indicated that this compound treatment improved cognitive function and memory deficits in animal models of Alzheimer's disease by restoring autophagic flux .
- Another study found that this compound could mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Study | Disease Model | Outcome | Mechanism |
---|---|---|---|
PubMed Study, 2020 | Alzheimer's Disease Model | Improved cognitive function | Increased amyloid clearance |
PMC Study, 2019 | Neuronal Cell Culture | Reduced oxidative stress | Modulation of apoptotic pathways |
Mechanism of Action
The mechanism of action of artenimol involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules, causing oxidative stress in the cells of the malaria parasite . This oxidative stress leads to the death of the parasite. Artenimol targets the heme groups within the parasite, which are rich in iron, facilitating the cleavage of the endoperoxide bridge .
Comparison with Similar Compounds
Artenimol is compared with other artemisinin derivatives such as:
- Artemether
- Artesunate
- Artemisinin
Artenimol is unique due to its high bioavailability and rapid action against malaria parasites . While artemether and artesunate are also effective antimalarial agents, artenimol is often preferred for its ability to quickly reduce parasite load .
Biological Activity
Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.
DHA exhibits a multifaceted mechanism of action, which includes:
- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .
- Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .
- Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .
- Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .
Case Studies
- Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
- Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .
- Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .
Summary of Findings
Study Focus | Cell Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Canine Osteosarcoma | D17, OSCA2, OSCA16, OSCA50 | 8.7 - 43.6 | Apoptosis induction, ROS generation |
Rhabdomyosarcoma | Rh30 and RD | <3 | mTORC1 inhibition |
Pancreatic Cancer | Pancreatic cells | Not specified | Apoptosis induction, multi-mechanism action |
Safety Profile and Side Effects
While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following this compound-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .
Q & A
Basic Research Questions
Q. What experimental approaches are used to optimize Dihydroartemisinin (DHA) synthesis, and how do variables like reaction time or solvent volume affect yield?
- Methodology : Orthogonal experimental design (e.g., L9 orthogonal array) systematically evaluates factors such as artemisinin input (1.5 g), reductant quantity (1.0 g), reaction time (1.5 h), and solvent volume (100 mL methanol). This identifies optimal conditions for maximizing yield (74.25%) and purity (99.13%) while minimizing resource waste .
- Key Parameters : Prioritize variables via ANOVA analysis and validate reproducibility through triplicate trials under controlled temperature (e.g., -20°C for stability).
Q. What standardized assays are recommended for evaluating DHA’s antimalarial activity in preclinical studies?
- Methodology :
- In vitro : Isotopic hypoxanthine incorporation assays using Plasmodium falciparum cultures (e.g., 3D7 strain) to measure IC50 values. Include controls for artemisinin-resistant lines (e.g., K13 mutant strains) .
- In vivo : Parasite clearance time (PCT) calculations in murine models, with blood smears monitored every 6–12 hours post-treatment. Compare PCTs across regions (e.g., 84 hours in Cambodia vs. 48 hours in Thailand) to assess resistance trends .
Q. How should researchers validate the purity and identity of synthesized DHA?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 210 nm) and C18 columns, using artemisinin as a reference standard.
- Spectroscopy : Compare NMR (¹H and ¹³C) and MS data with literature values for carbonyl (C=O) and peroxide (O-O) functional groups .
Advanced Research Questions
Q. How can researchers investigate molecular mechanisms underlying DHA’s interaction with malaria parasite targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model DHA binding to P. falciparum proteins (e.g., PfATP6 or PfMDR1). Analyze interactions like H-bonds with CYS145 and hydrophobic contacts with HIS41 .
- Mutagenesis : Generate PfK13 knockout strains via CRISPR-Cas9 to assess mutations linked to delayed PCTs .
Q. What strategies resolve contradictions between in vitro susceptibility and in vivo efficacy of DHA in artemisinin-resistant regions?
- Methodology :
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Compare plasma DHA levels (AUC0–24h) with parasite reduction ratios (PRR) across populations. Note discrepancies where in vitro IC50 remains unchanged despite prolonged PCTs .
- Genomic Analysis : Sequence resistant isolates for PfK13, PfMDR1, and PfSERCA mutations. Use GWAS to identify novel resistance markers absent in vitro .
Q. How should combination therapies involving DHA be designed to mitigate resistance and enhance efficacy?
- Methodology :
- Synergy Testing : Calculate fractional inhibitory concentration indices (FICI) for DHA paired with quinine or piperaquine. Prioritize combinations with FICI ≤0.5 .
- Clinical Trial Design : Use adaptive randomization in Phase II/III trials to compare ACT regimens (e.g., DHA + mefloquine vs. DHA + pyronaridine). Monitor recrudescence rates via PCR-corrected analysis .
Q. What computational frameworks predict DHA’s off-target effects in non-malarial applications (e.g., antiviral or anticancer studies)?
- Methodology :
- Network Pharmacology : Map DHA’s interaction with human proteome databases (e.g., STRING) to identify pathways like NF-κB or autophagy. Validate via transcriptomics (RNA-seq) in cell lines .
- Toxicity Screening : Use zebrafish embryos (Danio rerio) to assess developmental toxicity at varying doses (e.g., LC50 calculations) .
Q. Methodological Best Practices
Q. How to ensure reproducibility in DHA studies, particularly in pharmacokinetic assays?
- Guidelines :
- Sample Preparation : Standardize plasma extraction protocols (e.g., protein precipitation with acetonitrile) and storage (-80°C).
- Analytical Validation : Follow FDA bioanalytical guidelines for LC-MS/MS calibration curves (r² ≥0.99) and inter-day precision (CV <15%) .
Q. What statistical methods are appropriate for analyzing conflicting data on DHA’s efficacy across demographic groups?
- Guidelines :
- Multivariate Regression : Adjust for covariates (age, comorbidities) using Cox proportional hazards models.
- Meta-Analysis : Pool data from randomized trials (e.g., Cochrane Review) with fixed/random effects models to quantify heterogeneity (I² statistic) .
Q. How to ethically design clinical trials for DHA in pediatric populations?
- Guidelines :
- Informed Consent : Use age-adapted assent forms and guardian consent.
- Dose Escalation : Implement Bayesian continual reassessment methods (CRM) to minimize subtherapeutic/toxic doses .
Q. Data Management & Reporting
Q. What criteria should DHA datasets meet for public deposition and reuse?
- Guidelines :
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata with experimental conditions) .
- Ethical Compliance : Anonymize patient data (HIPAA) and disclose conflicts of interest (ICMJE criteria) .
Q. How to structure a manuscript on DHA’s novel mechanisms for high-impact journals?
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.